DLRIE

Cardiovascular gene therapy Non-viral vectors Catheter-based delivery

Cationic lipid selection directly determines in vivo transfection outcomes; generic analogs consistently underperform in tissue-specific delivery. DLRIE (CAS 199171-54-5) is the active component of the GAP-DLRIE/DOPE formulation with rigorously documented efficacy: • 15-fold higher arterial gene expression vs. DMRIE/DOPE in porcine models • >100-fold lung expression enhancement over naked plasmid DNA • 15% transfection efficiency under hypothermic conditions, outperforming DOSPA/DOPE by 30% Supplied with full CoA. Standardized QC ensures lot-to-lot reproducibility across all research quantities.

Molecular Formula C31H66BrNO3
Molecular Weight 580.8 g/mol
Cat. No. B12398742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLRIE
Molecular FormulaC31H66BrNO3
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCC.[Br-]
InChIInChI=1S/C31H66NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-32(3,4)25-26-33)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31,33H,5-30H2,1-4H3;1H/q+1;/p-1
InChIKeyLBYIQAJLTHFLEB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLRIE: Cationic Lipid for pDNA Delivery


DLRIE (N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide) is a synthetic cationic lipid that serves as the key functional component in the GAP-DLRIE/DOPE liposomal formulation [1]. It belongs to the class of aminopropyl-dimethyl-bis-alkyloxy-propanaminium compounds and is specifically designed for non-viral gene delivery [2]. Its primary function is to complex with plasmid DNA (pDNA) to form lipoplexes, which facilitate cellular uptake and enhance transgene expression, particularly in vivo, with documented efficacy in lung and vascular tissues [3].

DLRIE Liposomes: Why Generic Substitution Fails


Cationic lipids are not functionally interchangeable; their chemical architecture dictates their in vivo performance. Many common cationic lipids, including Lipofectin, Lipofectamine, and DC-cholesterol, demonstrate a poor ability to enhance DNA expression above baseline naked DNA levels in certain tissues like the lung [1]. In contrast, the unique (±)-N-(3-aminopropyl)-N,N-dimethyl-2,3-bis(dodecyloxy)-1-propanaminium bromide (DLRIE) structure, when formulated with the neutral co-lipid DOPE, confers distinct biological properties [2]. Studies comparing DLRIE-based formulations (GAP-DLRIE/DOPE) to alternative lipids, such as DMRIE/DOPE and DOSPA/DOPE, reveal significant, quantifiable differences in transfection efficiency under specific conditions, including hypothermic environments and in vivo tissue contexts [3][4]. Substitution with a generic analog without equivalent validation risks substantial loss of experimental or therapeutic efficacy.

DLRIE/GAP-DLRIE: Quantitative Performance Evidence


Arterial Gene Expression vs. DMRIE/DOPE

In a direct head-to-head comparison in a porcine artery gene transfer model, the GAP-DLRIE/DOPE liposomal formulation provided a 15-fold higher level of chloramphenicol acetyltransferase (CAT) gene expression compared to the previously described cationic liposome complex DMRIE/DOPE under identical optimized conditions [1].

Cardiovascular gene therapy Non-viral vectors Catheter-based delivery

Hypothermic Ex Vivo Transfection vs. Other Lipids

In an ex vivo rabbit heart transplant model, GAP-DLRIE/DOPE achieved a 15% gene transfer efficiency under hypothermic conditions, representing a 30% increase in efficiency compared to other liposome formulations including DOSPA/DOPE, DOGS/DOPE, and DMRIE/DOPE [1]. The study concluded that GAP-DLRIE is the best cationic liposome for ex vivo gene transfection in hypothermic conditions.

Organ transplantation Ex vivo gene therapy Immunosuppression

Lung Gene Expression Enhancement vs. Naked DNA

When formulated as GAP-DLRIE/DOPE liposomes, the DLRIE-based system enhanced chloramphenicol acetyltransferase (CAT) expression in mouse lung by more than 100-fold relative to plasmid DNA alone [1]. This same study also noted that a 25-fold enhancement could be achieved with DLRIE itself [1], and that plasmid vector improvements could further increase net expression to >5,000-fold above baseline [2].

Pulmonary gene therapy DNA vaccination Respiratory delivery

DNA Vaccination: Th1 Immune Response Induction

In a murine tuberculosis DNA vaccination model, intranasal immunization with Ag85A DNA formulated in saline was completely ineffective, whereas administration of the same DNA in GAP-DLRIE:DOPE induced a positive Th1-type cytokine response (IL-2 and IFN-γ) [1]. This functional outcome distinguishes the formulation from simple saline delivery and positions it as an enabling technology for mucosal genetic immunization.

DNA vaccines Tuberculosis Mucosal immunization

Salivary Gland Gene Transfer vs. Vaxfectin

A comparative study in rat submandibular glands showed that both GAP-DLRIE/DOPE and Vaxfectin lipoplexes elicited significant serum IgG responses against influenza NP protein [1]. For transgene expression, pDNA/Vaxfectin achieved approximately 30-fold higher human growth hormone (hGH) expression than pDNA/water, while pDNA/GAP-DLRIE/DOPE achieved approximately 10-fold higher expression; however, the difference between the two lipid formulations was not statistically significant [1].

Salivary gland gene transfer Systemic immune response DNA immunization

Acute In Vivo Safety Profile

Following intravenous injection of GAP-DLRIE/DOPE liposomes in mice, biochemical, hematological, and histopathological abnormalities were not observed, indicating a favorable acute safety profile for this formulation [1].

Non-viral vector safety In vivo toxicity Gene therapy

DLRIE: Gene Delivery Application Scenarios


Catheter-Mediated Arterial Gene Transfer

For researchers developing non-viral gene therapy approaches for cardiovascular diseases or cancer, GAP-DLRIE/DOPE is a proven vector for catheter-mediated delivery. Its 15-fold superiority over DMRIE/DOPE in porcine arteries [1] makes it the preferred choice for preclinical studies where high-level, localized gene expression in the vasculature is required. The documented safety profile [1] further supports its use in these sensitive in vivo models.

Hypothermic Gene Modification for Transplantation

In ex vivo organ perfusion and gene modification protocols, particularly those involving donor hearts for transplantation, GAP-DLRIE/DOPE provides a unique advantage. Its demonstrated 15% transfection efficiency under hypothermic conditions, outperforming DOSPA/DOPE, DOGS/DOPE, and DMRIE/DOPE by 30% [2], makes it the optimal lipid for introducing immunomodulatory or protective genes into organs during cold preservation.

Mucosal Pulmonary DNA Vaccination

For studies focused on pulmonary gene therapy or mucosal DNA vaccination (e.g., against tuberculosis), DLRIE-based formulations are essential. The >100-fold enhancement of gene expression in the lung compared to naked DNA [3] and the ability to convert an ineffective intranasal DNA vaccine into one that generates a Th1 immune response [4] highlight its critical role as an enabling technology for respiratory and non-invasive immunization applications.

Salivary Gland Gene Transfer Alternative

For projects involving gene transfer to salivary glands for systemic protein production or immune modulation, GAP-DLRIE/DOPE serves as a validated and comparable alternative to Vaxfectin. It provides significant (~10-fold) enhancement of transgene expression over naked DNA and elicits systemic humoral responses [5], offering researchers a reliable and chemically distinct option for these specialized delivery routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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